[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid
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Overview
Description
[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to an imidazole ring, which is further substituted with an ethoxycarbonyl and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid typically involves the reaction of an appropriate imidazole derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide. The reaction conditions usually include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Substitution: The imidazole ring can undergo substitution reactions, where the ethoxycarbonyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve mild temperatures and neutral to slightly basic pH to maintain the stability of the boronic acid group .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the imidazole ring can produce a wide range of functionalized imidazole derivatives.
Scientific Research Applications
[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid has numerous applications in scientific research:
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which [2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, amines, and other nucleophiles, forming reversible covalent bonds. This property makes it useful in enzyme inhibition, where it can bind to the active site of an enzyme and block its activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group instead of an imidazole ring.
Pinacol boronic ester: A boronic ester with a pinacol protecting group, commonly used in organic synthesis.
2-(Ethoxycarbonyl)phenylboronic acid: A similar compound with an ethoxycarbonyl group attached to a phenyl ring instead of an imidazole ring.
Uniqueness
The uniqueness of [2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid lies in its combination of an imidazole ring with a boronic acid group. This structure provides a versatile platform for various chemical modifications and interactions, making it more adaptable for specific applications compared to simpler boronic acid derivatives. The presence of the ethoxycarbonyl and methyl groups further enhances its reactivity and stability, making it a valuable reagent in both academic and industrial research .
Properties
Molecular Formula |
C7H11BN2O4 |
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Molecular Weight |
197.99 g/mol |
IUPAC Name |
(2-ethoxycarbonyl-3-methylimidazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O4/c1-3-14-7(11)6-9-4-5(8(12)13)10(6)2/h4,12-13H,3H2,1-2H3 |
InChI Key |
SEKZSBVAAXWUKQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N1C)C(=O)OCC)(O)O |
Origin of Product |
United States |
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